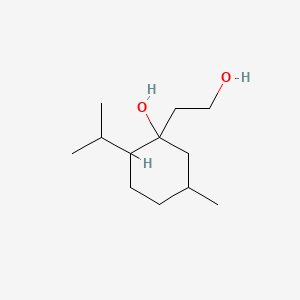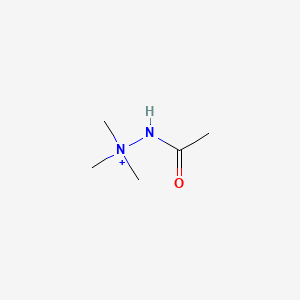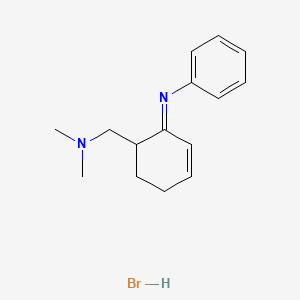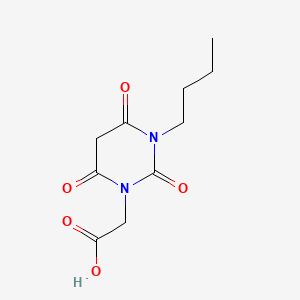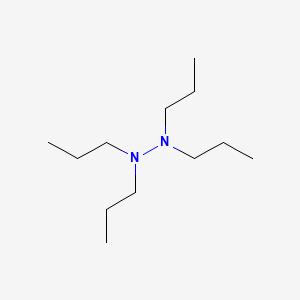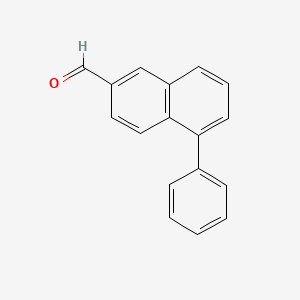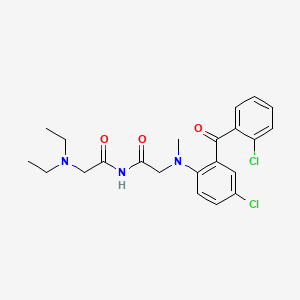
Fluorene-9-14C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorene-9-14C is a radiolabeled compound where the carbon-14 isotope is incorporated at the 9th position of the fluorene molecule. Fluorene itself is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central cyclopentane ring. The radiolabeling with carbon-14 makes this compound particularly useful in various scientific studies, including tracing and analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fluorene-9-14C typically involves the incorporation of carbon-14 into the fluorene structure. One common method is the synthesis of 9-fluorenylmethanol, which involves the reaction of fluorene with ethyl formate under catalytic conditions to form 9-fluorenylformaldehyde, followed by reduction to 9-fluorenylmethanol
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of radiolabeled compounds. the general approach involves the use of carbon-14 labeled precursors in the synthesis process. The production must adhere to strict safety and regulatory guidelines due to the radioactive nature of carbon-14.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorene-9-14C undergoes various chemical reactions, including:
Reduction: Fluorenone can be reduced back to fluorene using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride.
Bases: Potassium tert-butoxide for alkylation reactions.
Major Products
Oxidation: Fluorenone.
Reduction: Fluorene.
Substitution: 9-monoalkylfluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Fluorene-9-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and distribution of fluorene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing fluorene moieties.
Industry: Applied in environmental studies to track the fate and transport of fluorene in ecosystems
Wirkmechanismus
The mechanism of action of Fluorene-9-14C depends on its application. In metabolic studies, the radiolabeled carbon-14 allows researchers to trace the compound’s movement and transformation within biological systems. The molecular targets and pathways involved vary based on the specific biological or chemical context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenone: An oxidized form of fluorene, used in various chemical syntheses and as a precursor to other compounds.
9-Fluorenylmethanol: A derivative of fluorene used in organic synthesis.
1,8-Diazafluoren-9-one: A nitrogen-containing analog of fluorene, used in fingerprint detection and other applications.
Uniqueness
Fluorene-9-14C is unique due to its radiolabeling with carbon-14, which makes it particularly valuable for tracing and analytical studies. This radiolabeling allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled analogs.
Eigenschaften
Molekularformel |
C13H10 |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
9H-fluorene |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i9+2 |
InChI-Schlüssel |
NIHNNTQXNPWCJQ-FOQJRBATSA-N |
Isomerische SMILES |
[14CH2]1C2=CC=CC=C2C3=CC=CC=C31 |
Kanonische SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


